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Compound Name: 2,4-Dimethoxypyrimidine-5-carbaldehyde

Cat. No.: B014109

Executive Summary
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and numerous pharmacologically active agen

subclass: 2,4-dimethoxypyrimidine derivatives. These compounds have emerged as privileged structures in drug discovery, demonstrating a remarka

potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This document provides researchers, scientists, and drug development 

action, quantitative efficacy data, and robust, validated protocols for their biological evaluation. The insights presented herein are designed to acceler

synthesis to clinical candidates.

Chapter 1: The 2,4-Dimethoxypyrimidine Scaffold: A Privileged Structure in Medici
The pyrimidine ring system is one of the most important diazines in nature, forming the basis for uracil, thymine, and cytosine, the building blocks of D

pyrimidine nucleus an excellent starting point for designing therapeutic agents that can be recognized and processed by cellular machinery.[1] The su

the 2,4-dimethoxypyrimidine core, a key intermediate in the synthesis of various bioactive molecules.[4] This specific substitution pattern modulates th

serve as a versatile scaffold for creating potent and selective inhibitors of various biological targets. The following chapters will detail the specific thera

promise.

Chapter 2: Anticancer and Antiproliferative Activities
Derivatives of 2,4-dimethoxypyrimidine have demonstrated significant efficacy against a range of human cancer cell lines, operating through diverse a

Mechanism 1: Multi-Kinase Inhibition
Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and metastasis; their dysregulation is a hallmark of 

kinase inhibitors, often targeting the ATP-binding pocket.

Several 2,4-dimethoxypyrimidine derivatives have been identified as potent inhibitors of key oncogenic kinases, including:

Microtubule Affinity-Regulating Kinase 4 (MARK4): Implicated in neurodegenerative disorders like Alzheimer's disease and also in cancer.[8]

Anaplastic Lymphoma Kinase (ALK): A driver of certain types of lung cancer.[9][10]

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Key drivers of tumor growth and angiogen

The inhibitory action disrupts downstream signaling, leading to a halt in cell proliferation and survival.
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Caption: Simplified workflow of apoptosis induction.

Chapter 3: Antimicrobial and Antiviral Frontiers
The structural similarity of the pyrimidine core to nucleobases makes it an ideal scaffold for developing agents that can interfere with the replication an

Section 3.1: Antibacterial and Antifungal Properties
Pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity. [2][11][12]Specifically, compounds based on a 5-aryl-N2,N4-dibutylpy

both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including multidrug-resistant strains. [13][14]Th

Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Table 2: Antibacterial Activity of Pyrimidine Derivatives

Compound Class Bacterial Strain MIC Value (µg/mL)

5-Aryl-N2,N4-dibutylpyrimidine (Comp. 12) S. aureus (MRSA/VISA) 1

5-Aryl-N2,N4-dibutylpyrimidine (Comp. 12) E. coli (ΔAcrB strain) 2

Dihydropyrimidinone Enterococcus faecium 0.16 - 80

| Dihydropyrimidinone | S. aureus | 0.16 - 80 | [14] |

Section 3.2: Antiviral Potential
The development of novel antiviral agents is a global health priority. [15]Pyrimidine derivatives have long been investigated for this purpose, with som

viruses. [3][16] Notably, 6-[2-(phosphonomethoxy)alkoxy]pyrimidine derivatives have been shown to inhibit the replication of herpes viruses (HSV-1, H

placement of substituents is critical; studies show that O(6)-isomers are active while N(1)-isomers are not, highlighting the importance of precise struc

have demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E), suggesting a promising avenue for developing therapies aga

Chapter 4: Emerging Therapeutic Applications
The versatility of the 2,4-dimethoxypyrimidine scaffold extends beyond oncology and infectious diseases.
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Anti-inflammatory Action: Certain pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2). [18]By selectively

these compounds can exert potent anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-s

application, 2,4,5-trimethoxyphenyl pyrimidine derivatives have been developed as selective partial agonists for the dopamine D5 receptor. [19]The

impairment in preclinical models, suggesting their potential for treating neurological disorders like Alzheimer's and Parkinson's disease. [19]

Chapter 5: Methodologies for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. The choice of assay depends on the 

protocols represent robust, field-proven methods for evaluating the derivatives discussed in this guide.

Protocol 5.1: In Vitro Anticancer Activity Assessment (Sulforhodamine B Assay)
Causality: The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acids of ce

provide a quantitative measure of cytotoxicity across a wide range of cell lines. [6][18] Methodology:

Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to a

Compound Treatment: Add serial dilutions of the 2,4-dimethoxypyrimidine derivatives to the wells. Include a vehicle control (e.g., DMSO) and a pos

Cell Fixation: Gently discard the medium and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

Staining: Wash the plates five times with water and air dry. Add 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes at room t

Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plat

Measurement: Add 10 mM Tris base solution to each well to solubilize the bound dye. Measure the optical density (OD) at 510 nm using a micropla

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Protocol 5.2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdi
Causality: The broth microdilution method is the gold standard for determining the antimicrobial susceptibility of a compound. It provides a quantitative

assays and is essential for comparing the potency of different compounds. [14][20] Methodology:

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus ATCC 25923) equivalent to a 0.5 McFarland stand

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Muell

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A known antibiotic (e.g., Ciproflox

Incubate the plate at 37°C for 18-24 hours.

Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can 
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Caption: A generalized workflow for drug discovery and evaluation.

Chapter 6: Synthesis Strategies: A Note on Green Chemistry
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The synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been effectively achieved through microwave-assisted one-pot mul

of green chemistry by offering significant advantages over conventional heating methods, including shorter reaction times, higher product yields, and 

chromatography. [5]Such efficient protocols are crucial for rapidly generating libraries of derivatives for biological screening.

Chapter 7: Conclusion and Future Perspectives
The 2,4-dimethoxypyrimidine scaffold and its derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. The

inflammation, and neurology underscore their potential to address a wide range of unmet medical needs. The structure-activity relationships elucidate

Future efforts should focus on:

Improving Selectivity: Fine-tuning the scaffold to enhance selectivity for specific kinase isoforms or microbial targets to minimize off-target effects.

ADMET Profiling: Systematically evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to improve t

Exploring New Targets: Leveraging the privileged nature of the pyrimidine scaffold to design inhibitors for novel and emerging biological targets.

By integrating rational design, efficient green synthesis, and robust biological evaluation, the full therapeutic potential of 2,4-dimethoxypyrimidine deriv
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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